ascaroside C9

Übersicht

Beschreibung

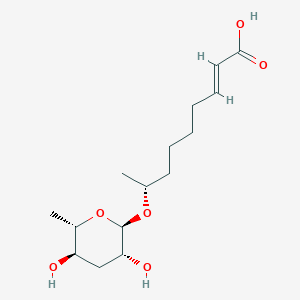

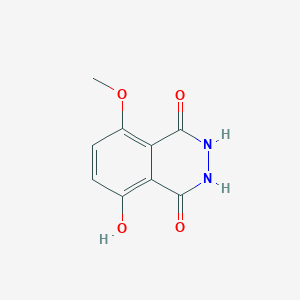

Ascaroside C9, also known as ascr#3, is a type of ascaroside, a family of small-molecule signals that are produced by nematodes . Ascarosides control various aspects of nematode development and behavior, including dauer entry and exit, sex-specific behaviors, and social behaviors . The structure of ascarosides is based on the sugar ascarylose, linked to fatty acid-like side chains of varying lengths .

Synthesis Analysis

The biosynthesis of ascarosides, including ascaroside C9, appears to integrate input from several primary metabolic pathways, including peroxisomal β-oxidation of long-chain fatty acids and amino acid catabolism . In response to starvation, C. elegans uses the peroxisomal acyl-CoA synthetase ACS-7 to activate the side chains of medium-chain IC-ascarosides for β-oxidation involving the acyl-CoA oxidases ACOX-1.1 and ACOX-3 .

Molecular Structure Analysis

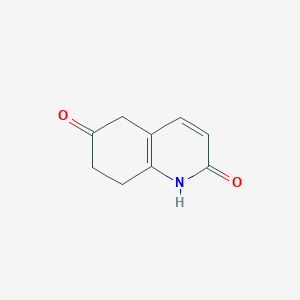

Ascaroside C9 features a nine-carbon α,β-unsaturated carboxylic acid side chain . The general structure of ascarosides comprises the dideoxysugar ascarylose and fatty-acid-like side chains . Ascarosides can vary structurally and functionally according to the lengths of their side chains and how they are derivatized with different moieties .

Chemical Reactions Analysis

In response to changing environmental conditions, C. elegans can dynamically tailor the fatty-acid side chains of the indole-3-carbonyl (IC)-modified ascarosides it has produced . This pathway rapidly converts a favorable ascaroside pheromone that induces aggregation to an unfavorable one that induces the stress-resistant dauer larval stage .

Physical And Chemical Properties Analysis

Ascarosides, including ascaroside C9, have a wide range of biological functions facilitated by a great diversity of chemical structures . Even minor structural differences in the ascarosides can have dramatic consequences for their biological activities .

Wissenschaftliche Forschungsanwendungen

Role in Nematode Development and Behavior

Ascarosides, including ascaroside C9, are small molecules crucial in regulating the development and behavior of nematodes, particularly in the model organism Caenorhabditis elegans. Ascarosides function as pheromones, influencing developmental stages such as dauer formation, a stress-resistant larval stage, as well as mating, aggregation, and social behaviors. The production and release of ascarosides are significantly influenced by developmental stage and environmental conditions, implying a complex regulatory mechanism tailored to the nematode's life cycle and external environment (Kaplan et al., 2011).

Metabolic Pathways and Biosynthesis

The biosynthesis of ascarosides, including ascaroside C9, is an intricate process involving the integration of multiple metabolic pathways. These include carbohydrate metabolism, peroxisomal β-oxidation of fatty acids, and amino acid catabolism. The structural diversity of ascarosides results from the modular nature of these compounds, where ascarylose (a dideoxysugar) is combined with fatty acid-like side chains of various lengths, sometimes further modified with additional moieties (Von Reuss et al., 2012).

Neuromodulation and Behavioral Responses

Ascaroside C9 has been shown to elicit distinct behavioral responses in C. elegans, varying with the nematode's sex and neuromodulatory state. For instance, it can be attractive or repulsive, depending on the specific context and neuronal circuits involved. This demonstrates the nuanced role of ascarosides in nematode communication and behavior, where different pheromone-sensing neurons and synaptic pathways interpret these chemical signals differently (Jang et al., 2012).

Chemical Communication and Ecology

Ascaroside signaling is not limited to C. elegans but is a widespread phenomenon among nematodes. These molecules play vital roles in various species-specific behaviors, such as mating, aggregation, and response to environmental stressors. The diversity in ascaroside structures among different nematode species suggests an adaptation to specific ecological niches and life histories, thereby shaping interactions within nematode communities and with other species (Choe et al., 2012).

Potential Applications in Pest Management

Understanding ascaroside signaling, including the role of ascaroside C9, can have practical applications in pest management. The species-specific nature of ascaroside profiles and their role in regulating critical behaviors like mating and aggregation opens avenues for developing targeted biological control strategies. Manipulating ascaroside signaling pathways could potentially disrupt key life cycle stages of parasitic nematodes, thereby offering environmentally friendly solutions to agricultural and health-related nematode problems (Butcher, 2017).

Wirkmechanismus

Ascarosides are sensed by several types of chemosensory head neurons, including the ASK, ASI, and ADL neurons as well as the male-specific CEM neurons . Ascaroside perception is mediated by diverse families of G-protein coupled membrane receptors that act upstream of conserved signal transduction pathways, including insulin/IGF-1 signaling and transforming growth factor beta (TGF-β) signaling .

Eigenschaften

IUPAC Name |

(E,8R)-8-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxynon-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-10(7-5-3-4-6-8-14(18)19)20-15-13(17)9-12(16)11(2)21-15/h6,8,10-13,15-17H,3-5,7,9H2,1-2H3,(H,18,19)/b8-6+/t10-,11+,12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGRRKDIJLJLMO-OSYKULTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCCCC=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCC/C=C/C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317699 | |

| Record name | Ascaroside C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ascaroside C9 | |

CAS RN |

946524-26-1 | |

| Record name | Ascaroside C9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascaroside C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.5]decane-3-carbonitrile](/img/structure/B3361901.png)

![2-Chlorothieno[3,2-b]pyridine](/img/structure/B3361939.png)

![Methyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3361965.png)